4H-Diindeno[7,1-cd

Description

Contextualization within Fused Ring Systems and Nanographene Analogues

The diindeno framework is a key example of a fused ring system, a structural motif commonly found in biologically significant molecules and advanced materials. nih.gov The synthesis of such systems is a subject of intense research, with methods like transition-metal-catalyzed reactions being developed to create diverse and complex scaffolds. nih.govchemrxiv.org Fused ring systems containing seven-membered rings, for instance, are known for being challenging to prepare due to higher ring strain. chemrxiv.org

In recent years, large polycyclic aromatic hydrocarbons have been termed "nanographenes," representing discrete, structurally precise fragments of a graphene sheet. acs.orgmdpi.com These molecules are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). mdpi.com The synthesis of nanographenes is a "bottom-up" approach that allows for precise control over their structure, including length, width, and edge topology. acs.orgnih.gov Diindeno-containing compounds can be considered nanographene analogues, where the incorporation of five-membered rings into the hexagonal carbon lattice of graphene creates topological defects that can fine-tune the material's properties. researchgate.net

Overview of Structural Features and Topological Considerations Relevant to Research

The defining structural feature of diindeno-containing frameworks is the presence of fused five-membered rings within the polycyclic aromatic system. This inclusion distinguishes them from all-benzenoid PAHs (those containing only six-membered rings). nist.govgovinfo.gov The presence of these rings can induce non-planarity in the molecule. nist.gov

A critical area of research for diindeno-fused compounds is their electronic structure, particularly their potential to exhibit open-shell diradical character. researchgate.netacs.org For instance, the diindeno[b,i]anthracene (DIAn) framework has been shown to have a ground state between a closed-shell compound and an open-shell singlet biradical. acs.orgnih.gov This characteristic is linked to the re-aromatization of the π-system and results in a small singlet-triplet energy gap and a narrow electronic bandgap. researchgate.netresearchgate.net Despite having significant diradical character, some of these compounds, like certain DIAn derivatives, show remarkable stability under ambient conditions. researchgate.netnih.gov

Table 1: Properties of Selected Diindeno-Fused Hydrocarbons

| Compound/Framework | Key Structural Feature | Notable Electronic Property | Singlet-Triplet Gap (ΔES-T) |

| Diindeno[b,i]anthracene (DIAn) | Anthracene core fused with two indene (B144670) units | Pronounced open-shell singlet diradicaloid character | -1.30 kcal/mol |

| Indeno[1,2-b]fluorene | Fluorene core fused with an indene unit | Closed-shell ground state | Not applicable |

| Diindeno-fused corannulene (B50411) (DIC-1) | Curved corannulene core with diindeno fusion | High diradical character (y = 0.98) | Not specified |

This table presents data for related diindeno compounds to illustrate the typical properties of this class of molecules. Data for 4H-Diindeno[7,1-cd] specifically is not detailed in the provided search results.

Historical Development of Research into Diindeno-Containing Frameworks

The study of molecules with unpaired electrons has been a topic of interest for over a century, but has seen a resurgence with the advent of new synthetic methods, improved spectroscopic techniques, and powerful computational tools. nih.govresearchgate.net The synthesis of stable compounds with multiple bonds involving heavier main group elements, once thought impossible under the "double-bond rule," saw significant breakthroughs in the late 1970s and early 1980s, paving the way for the exploration of other reactive species. tcichemicals.com

Research into specific indenofluorenes and their derivatives has followed a similar path of advancement. Early synthetic routes to obtain stable indeno[1,2-b]fluorene derivatives were low-yielding. acs.org However, subsequent optimization has led to new synthetic strategies that are more robust, use inexpensive starting materials, and are scalable. acs.org For example, a new route for producing a diindeno[b,i]anthracene derivative involved a Friedel–Crafts alkylation to form the five-membered rings, followed by an oxidation step. acs.org This progress has made the synthesis of stable organic biradicals based on the diindenoanthracene framework rapid, efficient, and possible on a gram scale. nih.gov

Significance of the this compound] Structural Motif in Chemical Sciences

The significance of the diindeno structural motif, and by extension the this compound] framework, lies in the unique electronic properties imparted by the fusion of five-membered rings into a polycyclic aromatic system. These properties are highly relevant to the field of materials science.

The diradicaloid character observed in systems like diindeno[b,i]anthracene is of fundamental interest as it challenges the traditional view of stability in organic molecules. nih.gov Furthermore, these compounds have demonstrated practical potential. Organic field-effect transistor (OFET) devices built with a stable diindenoanthracene derivative have shown ambipolar performance with balanced electron and hole mobilities. nih.gov This behavior is highly desirable for creating complementary logic circuits from a single material. The inherent stability, solubility, and excellent oxidation resistance of some diindeno frameworks make them suitable candidates for mass production and application in high-performance electronic devices. researchgate.net While specific experimental data on this compound] is not prevalent in the surveyed literature, the established properties of related diindeno-fused systems suggest that this motif is a promising target for the design of novel organic semiconductors and spintronic materials. researchgate.netresearchgate.net

Properties

IUPAC Name |

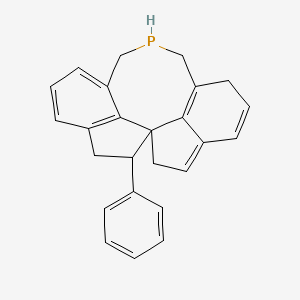

18-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-3,5,8(20),12,14,16(19)-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23P/c1-2-6-17(7-3-1)22-14-19-9-5-11-21-16-26-15-20-10-4-8-18-12-13-25(22,23(18)20)24(19)21/h1-9,11-12,22,26H,10,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSOXOMTYBAEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CCC34C2=C1CPCC5=CC=CC(=C53)CC4C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4h Diindeno 7,1 Cd and Its Derivatives

Retrosynthetic Analysis and Key Disconnections for the Diindeno Skeleton

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.com For the 4H-Diindeno[7,1-cd] framework, a primary disconnection strategy involves identifying the key bonds that, when cleaved, lead to more manageable precursors.

A common retrosynthetic approach for the diindeno skeleton focuses on disconnecting the fused ring system. This often leads back to precursors such as benzannulated enediynyl propargylic alcohols. acs.orgacs.org The formation of the multiple rings in the target structure can be envisioned as resulting from a cascade of cyclization reactions from these open-chain precursors. This strategy is advantageous as it allows for the convergent assembly of complex structures from simpler building blocks. wvu.edu

Classical and Modern Approaches to Constructing the Core Framework

The construction of the this compound] core has been achieved through various classical and modern synthetic methods. These approaches often aim to build the polycyclic system in a single, efficient operation.

Cascade Reactions and Annulation Strategies

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive reactions where the subsequent reaction occurs as a result of the functionality formed in the previous step. These reactions are highly efficient as they allow for the formation of multiple bonds and rings in a single operation, minimizing the need for purification of intermediates.

A notable example is the thionyl chloride-induced cascade cyclization of enediynyl propargylic alcohols. wvu.edu This method has been successfully employed to synthesize diindeno-fused 4H-cyclopenta[def]phenanthrene derivatives. acs.orgacs.org The reaction proceeds under mild conditions and involves the formation of four new rings in one step. wvu.edu The process is initiated by the reaction of propargylic diols with thionyl chloride, which promotes a cascade sequence involving SNi' reactions to form a benzannulated chloroenyne-allene intermediate. acs.orgacs.org This intermediate then undergoes two formal Diels-Alder reactions, likely involving Schmittel cyclization to form biradicals, followed by intramolecular radical-radical coupling and prototropic rearrangements to furnish the diindeno-fused framework. acs.orgacs.org

Another approach involves a four-component quadruple cascade reaction between nitroallylic Morita-Baylis-Hillman (MBH) acetate, 1,3-indanedione, and an aldehyde to generate bis-spirocyclohexanes. rsc.orgnih.gov This reaction proceeds through a Knoevenagel/Michael/Michael/Michael sequence. nih.gov

Cyclization Reactions and Ring-Forming Processes

Cyclization reactions are fundamental to the synthesis of the this compound] skeleton. As mentioned previously, the cascade reactions heavily rely on a series of cyclization events. The Schmittel cyclization of benzannulated enyne-allenes is a key step in forming the polycyclic structure. wvu.edu This is often followed by intramolecular radical-radical coupling to afford the formal Diels-Alder adducts. acs.orgwvu.edu

The synthesis of diindeno-fused 4H-cyclopenta[def]phenanthren-4-ones has been achieved through the hydrolysis of the corresponding diindeno-fused 4H-cyclopenta[def]phenanthrenes. acs.orgnih.gov These precursors are synthesized via a cascade sequence from propargylic diols. acs.orgnih.gov

Multi-component Coupling Reactions

Multi-component reactions (MCRs) are one-pot reactions where three or more starting materials react to form a single product, incorporating most or all of the atoms of the starting materials. These reactions are highly atom-economical and efficient.

The synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-triones has been achieved through a three-component condensation reaction of 1,3-indandione (B147059), aromatic amines, and isatins. researchgate.net This reaction can be catalyzed by a zinc terephthalate (B1205515) metal-organic framework (MOF) under solvent-free conditions, offering high yields and short reaction times. researchgate.net Another protocol for synthesizing similar spiro compounds involves the reaction of arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature. researchgate.net

Catalytic Synthesis Routes

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Transition metal catalysis, in particular, has been instrumental in the development of synthetic routes to complex molecules like this compound].

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Ni-catalyzed C-C cleavage)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. numberanalytics.comwikipedia.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex, is a widely used method for creating C-C bonds. wikipedia.orgtcichemicals.comlibretexts.org This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. tcichemicals.com While direct examples of Suzuki coupling for the final assembly of the this compound] core are not prominent in the provided results, it is a key reaction for synthesizing precursors. For instance, Sonogashira coupling, a related palladium-catalyzed reaction, has been used to furnish arylacetylene precursors for the synthesis of propargylic diols, which are then used in cascade cyclizations. acs.org

Nickel-catalyzed reactions have also emerged as a powerful alternative for C-C bond formation. sioc-journal.cn Nickel catalysts can be more cost-effective than palladium and can exhibit unique reactivity. tcichemicals.comsioc-journal.cn Nickel-catalyzed intramolecular [4+4] cycloadditions have been reported. Nickel-catalyzed C-C bond cleavage reactions are also a significant area of research, allowing for the skeletal transformation of molecules. rsc.org For example, nickel catalysis can promote the decarbonylation of tropone (B1200060) derivatives to form benzene (B151609) rings. rsc.org Furthermore, nickel-catalyzed Negishi cross-coupling of primary amides has been developed for the synthesis of diaryl ketones via N-C cleavage. organic-chemistry.org A remote nickel-catalyzed cross-coupling arylation via proton-coupled electron transfer-enabled C-C bond cleavage has also been reported for the arylation of ketones. kaust.edu.sa

The following table summarizes some of the key synthetic reactions discussed:

| Reaction Type | Key Reagents | Product Type | Reference |

| Cascade Cyclization | Enediynyl propargylic alcohols, Thionyl chloride | Diindeno-fused 4H-cyclopenta[def]phenanthrenes | acs.org, wvu.edu, acs.org |

| Multi-component Reaction | 1,3-indandione, Aromatic amines, Isatins | Spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-triones | researchgate.net |

| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide, Palladium catalyst | Biaryl compounds, etc. | tcichemicals.com, libretexts.org, wikipedia.org |

| Nickel-Catalyzed C-C Cleavage | Tropone derivatives, Nickel catalyst | Benzene derivatives | rsc.org |

Photochemical Synthesis Methodologies

Photochemical reactions have become powerful tools in organic synthesis, offering unique pathways for the formation of complex molecules. researchgate.net In the context of this compound] derivatives, visible-light-mediated reactions represent a significant advancement.

One notable example is the use of photochemistry in a copper-catalyzed enantioselective C-N cross-coupling reaction to produce chiral phosphine (B1218219) ligands based on the this compound] framework. nih.gov Specifically, the synthesis of (S)-SITCP, a derivative of this compound] phosphocine, is achieved under visible light irradiation. nih.gov A key aspect of this methodology is that the intermediate copper complex is itself photochemically active. nih.gov This eliminates the need for an external photoredox catalyst, which simplifies the reaction system and prevents a racemic background reaction from occurring. nih.gov The reaction proceeds under mild conditions and demonstrates how light can be used to enable transformations that are difficult to achieve through thermal methods. researchgate.net

The application of photochemistry extends to the formation of strained heterocyclic systems, which can be analogous to the structural motifs within this compound]. chim.it Techniques such as photoinduced [2+2]-cycloadditions and Norrish-Yang rearrangements are foundational in this area. chim.it Modern approaches often employ visible light and can be adapted to continuous flow photoreactors, enhancing efficiency and scalability. chim.itsymeres.com For instance, the synthesis of vitamin D derivatives involves a photochemical sigmatropic rearrangement to form the characteristic triene system, showcasing how light can be used to construct complex polycyclic structures from steroid precursors. symeres.com These principles highlight the potential for developing novel photochemical routes to the core this compound] structure.

Stereoselective Synthesis of Chiral this compound]-derived Analogues (e.g., (R)- and (S)-SITCP)

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which is of high importance in fields like medicinal chemistry and materials science. mdpi.com For the this compound] system, the synthesis of chiral analogues such as (R)- and (S)-SITCP ((11aS)-(+)-5,6,10,11,12,13-hexahydro-5-phenyl-4H-diindeno[7,1-cd:1,7-ef]phosphocin) is of particular interest, as these compounds serve as powerful chiral ligands in asymmetric catalysis. nih.govthieme-connect.com

(R)-SITCP has been identified as a highly effective catalyst in the phosphine-catalyzed β,γ-umpolung domino reaction of allenic esters, facilitating the synthesis of tetrahydrobenzofuranones that contain quaternary carbon stereogenic centers. thieme-connect.com In optimization studies for this reaction, (R)-SITCP proved superior to many other chiral phosphines and amines in terms of both catalytic activity and stereoselectivity. thieme-connect.com

The table below summarizes the performance of (R)-SITCP in the synthesis of various tetrahydrobenzofuranone products.

| Product | Yield (%) | Enantiomeric Excess (ee, %) | E/Z Ratio |

| 3a | 69 | 92 | 1:9 |

| 3b | 74 | 91 | >1:20 |

| 3c | 67 | 90 | >1:20 |

| 3d | 73 | 87 | >1:20 |

The synthesis of these chiral analogues often starts from readily available chiral materials. uiuc.edubeilstein-journals.org For example, the synthesis of other complex chiral molecules has utilized starting materials from the chiral pool, such as (S)-β-phenylalanine or citramalic acid, to construct the desired stereocenters through a sequence of reactions including reductive aminations and cyclizations. uiuc.edubeilstein-journals.org While specific details on the synthesis of both (R)- and (S)-SITCP are proprietary, the general approach involves creating the chiral diindeno backbone and then forming the phosphocine ring. The visible-light-induced copper-catalyzed reaction mentioned previously represents a modern method for achieving the synthesis of the (S)-enantiomer. nih.gov

Green Chemistry Approaches in this compound] Synthesis

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances, increase energy efficiency, and utilize renewable feedstocks. kahedu.edu.inajgreenchem.com These principles can be applied to the synthesis of complex molecules like this compound].

A key green approach is the use of alternative energy sources. Photochemical reactions, especially those using visible light, are inherently green as they can often be conducted at ambient temperature, reducing energy consumption compared to thermally driven processes. researchgate.netkahedu.edu.in The use of light can also circumvent the need for stoichiometric reagents that are often toxic or generate significant waste. nih.gov

The development of catalytic reactions is a cornerstone of green chemistry. kahedu.edu.in The use of recyclable catalysts, such as the magnetically recoverable bionanocatalyst CuFe₂O₄@starch used in 4H-pyran synthesis, offers a path to simplified product purification and reduced waste. nih.gov For this compound] synthesis, developing heterogeneous or recyclable catalyst systems would be a significant green advancement.

Furthermore, integrating these methods into continuous flow processes can enhance safety, efficiency, and scalability. symeres.com Flow chemistry is particularly well-suited for photochemical reactions, allowing for precise control over irradiation time and temperature, leading to higher yields and cleaner reactions. symeres.comrsc.org

| Green Chemistry Principle | Application in this compound] Synthesis |

| Alternative Energy Sources | Use of visible light in photochemical synthesis to reduce heat energy and avoid harsh reagents. researchgate.netnih.gov |

| Safer Solvents | Replacement of hazardous solvents with greener alternatives like 2-MeTHF or CPME. mdpi.com |

| Catalysis | Development of recyclable or heterogeneous catalysts to simplify purification and minimize waste. kahedu.edu.innih.gov |

| Process Intensification | Use of continuous flow reactors for photochemical reactions to improve efficiency and safety. symeres.comrsc.org |

Reactivity and Reaction Mechanisms of 4h Diindeno 7,1 Cd Frameworks

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The extended π-system of the diindeno framework is susceptible to attack by both electrophiles and nucleophiles, although the reactivity is highly dependent on the specific substitution pattern and reaction conditions.

Electrophilic Aromatic Substitution: While direct electrophilic substitution on the parent 4H-diindeno[7,1-cd] is not extensively documented, related truxene (B166851) systems, which share a similar core structure, undergo reactions such as iodination. doi.org These reactions typically require activation of the aromatic system and proceed via standard electrophilic aromatic substitution mechanisms.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a more common reaction type for appropriately substituted diindeno frameworks and related polycyclic aromatic hydrocarbons. byjus.com The presence of strong electron-withdrawing groups is crucial for activating the aromatic ring towards nucleophilic attack. byjus.comnih.gov The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a stabilized Meisenheimer-like intermediate. nih.gov In some cases, particularly with highly activated substrates, a single electron transfer (SET) pathway may initiate the reaction. koreascience.kr The regioselectivity of SNAr reactions on complex systems like diindeno derivatives is influenced by both electronic and steric factors. For instance, in related quinazoline (B50416) systems, regioselective substitution at the 4-position is well-documented. mdpi.com

Radical Processes and Electron Transfer Reactions

The electron-rich nature of the diindeno framework makes it amenable to radical reactions and single electron transfer (SET) processes. These reactions are often initiated photochemically or through the use of chemical oxidants or reductants.

Radical Reactions: Derivatives of the diindeno framework can participate in radical processes. For example, photochemically generated radical intermediates can be involved in C-H amination and other coupling reactions. nih.gov The formation of radical cations upon oxidation is a key step in many of these transformations. utexas.edu These radical cations can then undergo further reactions, such as dimerization or coupling with other nucleophiles. utexas.edu

Electron Transfer Reactions: Single electron transfer is a fundamental process in the chemistry of these frameworks. SET from a nucleophile to an electron-deficient diindeno derivative can initiate nucleophilic substitution. koreascience.kr Conversely, SET from the diindeno system to a suitable acceptor can generate a radical cation, which can then undergo a variety of follow-up reactions. nih.govresearchgate.net The kinetics of these proton-coupled electron-transfer (PCET) reactions can be complex, with factors such as the formation of a precursor complex sometimes being the rate-limiting step. nih.gov

Pericyclic Reactions and Cycloaddition Chemistry

The rigid, polycyclic structure of the this compound] framework provides a unique scaffold for pericyclic reactions, including cycloadditions. These reactions can be used to construct even more complex molecular architectures.

Diels-Alder Reactions: Intramolecular Diels-Alder reactions have been observed in strained derivatives of related polycyclic systems, leading to the formation of new ring systems. acs.org The reactivity in these cases is often enhanced by the geometric strain of the starting material. acs.org The diindeno framework itself can be constructed through reactions that involve cycloaddition steps.

Other Cycloadditions: Rhodium-catalyzed (4+1) cycloadditions have been developed to create bridged bicyclic systems, which can be seen as related to the diindeno scaffold. nih.gov These reactions proceed through the activation of C-C bonds and offer a route to structurally diverse polycyclic compounds. nih.gov Additionally, [4+4] photocycloadditions have been reported for related systems when encapsulated within a host molecule. nih.gov

Oxidative and Reductive Transformations

The extended π-system of the this compound] framework can be readily oxidized or reduced, leading to changes in its electronic properties and reactivity.

Oxidation: Oxidation of diindeno derivatives can lead to the formation of stable radical cations or dicationic species. utexas.edu These oxidized species can then undergo further reactions, such as intermolecular coupling to form dimers or intramolecular cyclization to yield new polycyclic aromatic hydrocarbons. utexas.edu Chemical oxidants or electrochemical methods can be employed for these transformations. utexas.edu The oxidation of related truxene derivatives has also been studied, leading to the formation of functionalized materials. tdx.cat

Reduction: Reduction of the diindeno framework can also lead to interesting chemical transformations. For example, the olefin moiety in some bridged bicyclic derivatives can be efficiently reduced to the corresponding alkyl group. nih.gov

Rearrangement Reactions Involving the Diindeno Skeleton

The rigid carbon skeleton of the diindeno framework can undergo rearrangement reactions under specific conditions, leading to the formation of isomeric structures.

Skeletal Rearrangements: Thermally induced skeletal rearrangements have been observed for indenofluorene-based precursors on metal surfaces, leading to the formation of antiaromatic polycyclic hydrocarbons. researchgate.netresearchgate.net These reactions, which are not typically observed in solution chemistry, can involve intramolecular ring rearrangements and [2+2] cycloaddition reactions. researchgate.net The rearrangement of indene (B144670) skeletons can also occur under milder conditions, such as at room temperature, when facilitated by specific functional groups like an amino group at the 3-position. nih.gov

Mechanistic Elucidation Studies (e.g., Spectroscopic Monitoring, Kinetic Isotope Effects)

A variety of physical organic chemistry techniques are employed to understand the mechanisms of reactions involving the diindeno framework.

Spectroscopic Monitoring: Techniques such as NMR spectroscopy are crucial for monitoring the progress of reactions and identifying intermediates. acs.org For example, 1H NMR has been used to follow the kinetics of cyclization reactions. acs.org UV-vis spectroscopy is used to study the optical properties of these compounds and their reaction products. rsc.org

Kinetic Isotope Effects (KIE): KIE studies are a powerful tool for determining reaction mechanisms, particularly for distinguishing between different pathways in substitution and rearrangement reactions. libretexts.orgmmcmodinagar.ac.inwikipedia.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. slideshare.net The magnitude of the KIE can provide information about the transition state of the reaction. mmcmodinagar.ac.in Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable mechanistic insights. wikipedia.org For example, KIEs have been used to distinguish between SN1 and SN2 reaction mechanisms. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

For complex fused heterocyclic compounds, one-dimensional (1D) NMR (¹H and ¹³C) provides initial data, but unambiguous assignment of all proton and carbon signals requires advanced two-dimensional (2D) techniques. ipb.ptscielo.org.za The increasing complexity of synthetic derivatives necessitates the use of methods like COSY, NOESY, and HSQC/HMBC to resolve overlapping signals and confirm connectivity. ipb.ptmdpi.com

2D-COSY (Correlation Spectroscopy): This experiment is fundamental for identifying spin-spin coupling networks between protons, typically through two or three bonds (²JHH, ³JHH). science.gov In a molecule like 4H-Diindeno[7,1-cd]pyran, COSY would be essential to trace the connectivity of protons within each of the indeno fragments and the pyran ring, confirming the structural backbone. scielo.org.za

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. ipb.pt This is crucial for determining the stereochemistry and conformation of non-planar or sterically crowded regions of the molecule. For a potentially twisted structure, NOESY correlations would reveal through-space interactions between protons on different fused rings. ipb.pt

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): The HSQC experiment correlates each proton directly with the carbon atom to which it is attached (¹JCH). science.gov When combined with DEPT editing, it not only provides direct C-H connections but also distinguishes between CH, CH₂, and CH₃ groups, simplifying the carbon spectrum significantly. pitt.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations (typically ²JCH and ³JCH) between protons and carbons. science.gov It is indispensable for identifying quaternary (non-protonated) carbons and piecing together the entire molecular skeleton by connecting fragments separated by several bonds. science.gov

Table 1: Illustrative 2D NMR Correlations for Structural Elucidation of a Fused Heterocyclic System. This table illustrates the type of data obtained from 2D NMR experiments for a hypothetical complex molecule.

| NMR Experiment | Information Provided | Example Application for a Fused System |

|---|---|---|

| COSY | ¹H-¹H correlations through 2-3 bonds | Confirming adjacent protons in the aromatic rings and the pyran moiety. |

| NOESY | ¹H-¹H correlations through space (<5 Å) | Establishing the spatial proximity of protons on overlapping indenyl wings to confirm conformation. |

| HSQC | Direct ¹H-¹³C one-bond correlations | Assigning specific ¹³C signals to their directly attached protons. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Connecting protonated carbons to adjacent quaternary carbons, linking the fused rings. |

Advanced Vibrational Spectroscopy for Electronic Structure Probing

Vibrational spectroscopy provides insight into the bonding and electronic structure of molecules. For complex PAHs, Resonance Raman and Surface-Enhanced Raman Scattering (SERS) are particularly powerful.

Resonance Raman (RR) Spectroscopy: When the excitation laser wavelength is tuned to coincide with an electronic transition of the molecule, specific vibrational modes associated with that electronic transition are dramatically enhanced. This selectivity allows for the detailed study of the chromophoric parts of a molecule, providing information on the geometry and electronic structure of the excited state.

Surface-Enhanced Raman Scattering (SERS): SERS provides enormous amplification of Raman signals for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). nih.gov This technique is sensitive enough for trace-level detection of PAHs. researchgate.net The enhancement mechanism can provide information on the molecule's orientation on the surface and can be used to study charge-transfer processes between the molecule and the metal substrate. researchgate.netacs.org For a molecule like this compound]pyran, SERS could reveal how it interacts with surfaces, which is critical for applications in molecular electronics. researchgate.net

Electronic Absorption and Emission Spectroscopy for Optical Property Investigations

The optical properties of fused aromatic systems are governed by their unique electronic structures, which can be probed using absorption and emission spectroscopy.

UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals (e.g., π to π* transitions). The resulting spectrum is a key fingerprint of the conjugated system. mdpi.com For large, fused systems, absorption bands can extend into the visible region. The shape and position of these bands provide information on the extent of π-conjugation and the electronic energy gap. researchgate.netspectroscopyonline.com

Fluorescence Spectroscopy: After a molecule absorbs light and reaches an excited state, it can relax by emitting a photon. This fluorescence provides information about the structure of the excited state and the efficiency of the emission process. The solid-state fluorescence of fused heterocyclic compounds can be strongly influenced by their crystal packing and intermolecular interactions. acs.org

Near-Infrared (NIR) Spectroscopy: Some complex organic molecules, particularly those with extensive π-systems or specific functional groups, can exhibit absorption and emission in the NIR region (700-2500 nm). spectroscopyonline.comresearchgate.net These properties are of interest for applications in telecommunications, bio-imaging, and photovoltaics.

Table 2: Illustrative Optical Properties of Fused Aromatic Hydrocarbons. This table shows representative data ranges for the optical properties of complex PAHs and their derivatives.

| Spectroscopic Technique | Typical Wavelength Range | Information Gleaned |

|---|---|---|

| UV-Vis Absorption | 200 - 700 nm | Electronic transitions, HOMO-LUMO gap, extent of π-conjugation. spectroscopyonline.com |

| Fluorescence Emission | 300 - 900+ nm | Excited state properties, quantum yield, influence of aggregation. acs.org |

| NIR Absorption/Emission | 700 - 2500 nm | Low-energy electronic transitions, vibrational overtones. researchgate.netmdpi.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin-State Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically for studying species with unpaired electrons, such as organic radicals or certain transition metal complexes. unibo.itwikipedia.org If this compound]pyran were to be oxidized or reduced to form a radical ion, or if it possessed a diradical character, EPR would be the definitive tool for its characterization. bruker.com The analysis of the EPR spectrum, including its g-factor and hyperfine coupling patterns, provides detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the molecule. unibo.itrsc.org This has been used to identify radical intermediates in degradation pathways and to characterize stable organic radicals. nih.gov

Imaging Techniques for Supramolecular Assemblies

Understanding how individual molecules of a complex PAH organize into larger structures is crucial for materials science. High-resolution microscopy techniques can visualize these assemblies directly. nih.gov

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These scanning probe techniques can image surfaces with atomic or molecular resolution. researchgate.net AFM can visualize the topography of self-assembled structures like helical fibers or monolayers. acs.org STM, which measures electronic states, can even image the molecular orbitals of individual molecules. acs.orgresearchgate.net These methods are powerful for studying the two-dimensional arrangement of molecules on a substrate. researchgate.net

Transmission Electron Microscopy (TEM) and Cryo-TEM: TEM provides high-resolution images of thin samples by passing an electron beam through them. It is widely used to visualize the morphology of nanostructures formed by self-assembly in solution, such as nanofibers or ribbons. acs.org Cryo-TEM, where samples are flash-frozen, allows for the observation of these structures in a near-native, hydrated state.

Solid-State Characterization for Crystal Packing and Aggregate Morphology

The arrangement of molecules in the solid state dictates the bulk properties of a material. Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule and how it packs in a crystal lattice. acs.orgnih.gov This analysis reveals key parameters like intermolecular distances and π-π stacking interactions, which are fundamental to understanding charge transport and solid-state fluorescence. iucr.org For many fused aromatic compounds, a herringbone packing motif is observed. iucr.org The study of how different molecular shapes and intermolecular interactions (like C-H···π or halogen bonds) guide the crystal packing is an active area of research. researchgate.netacs.orgtandfonline.com

Computational and Theoretical Investigations of 4h Diindeno 7,1 Cd Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the study of 4H-Diindeno[7,1-cd] and related compounds, offering a molecular-level understanding of their behavior.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure and energetics of complex organic molecules. unitn.itcmu.edu DFT calculations allow for the accurate prediction of ground-state properties, including molecular geometries, energies, and the distribution of electron density. For diindeno-fused systems, DFT methods, such as B3LYP with a 6-311G+** basis set, have been employed to elucidate their aromatic and antiaromatic characteristics. nih.gov These calculations are crucial for understanding the stability and reactivity of these compounds.

While DFT is a workhorse for ground-state calculations, ab initio and semi-empirical methods also play a significant role, particularly in studying excited states. Ab initio methods, while computationally more demanding, can provide highly accurate results. On the other hand, semi-empirical methods offer a faster, albeit less precise, alternative for larger systems.

The choice of method depends on the specific research question and the size of the system being studied. For instance, time-dependent DFT (TD-DFT) is a common approach for calculating the energies of excited states and predicting electronic absorption spectra. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and intermolecular interactions of complex molecular systems. columbia.edu By simulating the movement of atoms and molecules over time, MD can reveal how these systems behave in different environments, such as in solution or at interfaces. columbia.edunih.gov

These simulations are particularly useful for understanding the dynamics of large molecules and how they interact with their surroundings. columbia.edu For example, MD simulations have been used to study the conformations of polymers at interfaces and the fusion of lipid vesicles. columbia.edunih.gov In the context of diindeno-fused systems, MD could be employed to investigate their aggregation behavior and interactions with other molecules, which is crucial for applications in materials science.

Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Parameters

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to understand and predict chemical reactivity. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. numberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com The analysis of FMOs is crucial for predicting the outcomes of chemical reactions, including cycloadditions. numberanalytics.comresearchgate.net For diindeno-fused systems, understanding their FMOs and reactivity parameters is essential for designing new synthetic routes and predicting their chemical behavior.

Table 1: Key Global Reactivity Parameters Derived from FMO Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. numberanalytics.com |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -E(HOMO). | Measures the tendency to lose an electron. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -E(LUMO). | Measures the tendency to gain an electron. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. Calculated as χ = (I + A) / 2. | Provides insight into the overall electron-attracting nature. |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as η = (I - A) / 2. | A larger value indicates greater stability. |

| Softness (S) | The reciprocal of hardness (S = 1/η). | A larger value indicates greater reactivity. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. Calculated as ω = χ² / (2η). | Helps to quantify the ability of a molecule to act as an electrophile. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which aids in their characterization and identification. washington.eduavogadro.cc

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become an important tool in structure elucidation. researchgate.net DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR spectra. researchgate.net By comparing these predicted spectra with experimental data, researchers can confirm the structure of a synthesized compound. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, providing insights into the electronic structure and color of the compound. nih.govresearchgate.net For example, TD-DFT calculations have been used to obtain the optical behavior and electronic transitions for various molecules. researchgate.net

Table 2: Predicted Spectroscopic Data for a Hypothetical this compound] Derivative

| Technique | Predicted Data |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for each proton. |

| ¹³C NMR | Chemical shifts (δ) for each unique carbon atom. |

| UV-Vis | Wavelength of maximum absorption (λmax) and corresponding electronic transitions. |

Theoretical Insights into Aromaticity and Antiaromaticity in Diindeno-fused Systems

The concepts of aromaticity and antiaromaticity are central to understanding the stability and reactivity of cyclic conjugated systems. barnagarcollege.ac.inddugu.ac.in Aromatic compounds, which follow Hückel's rule (4n+2 π electrons), are particularly stable, while antiaromatic compounds (4n π electrons) are destabilized. barnagarcollege.ac.inlibretexts.org

Computational methods provide several criteria to assess the aromaticity of a molecule, including:

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where negative values inside a ring typically indicate aromaticity, and positive values suggest antiaromaticity.

Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the stabilization or destabilization of a cyclic system compared to an appropriate acyclic reference.

Bond Length Alternation: Aromatic systems tend to have uniform bond lengths within the ring, whereas antiaromatic and non-aromatic systems show more significant bond length alternation. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (Triafulvene), has become an indispensable tool for elucidating the complex reaction mechanisms and characterizing the fleeting transition states involved in the chemistry of this compound] systems and their derivatives. These theoretical investigations provide deep insights into reaction pathways, selectivity, and the energetic landscapes of chemical transformations that are often difficult to probe experimentally.

Detailed computational studies on systems analogous to this compound] have demonstrated the power of these methods. For instance, in the study of intramolecular Diels-Alder reactions within strained polycyclic aromatic systems, DFT calculations have been pivotal. acs.org These studies typically involve mapping the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products.

A key aspect of these computational investigations is the determination of the energetic barriers, or activation energies (ΔG‡), which dictate the feasibility and rate of a reaction. For example, a concerted [4+2] cycloaddition followed by the elimination of a small molecule like H₂ has been proposed as a viable pathway in related systems. acs.org The mechanism often involves a conformational change to a higher-energy conformer that is geometrically primed for the cycloaddition to occur. acs.org

The transition states are located as first-order saddle points on the potential energy surface, characterized by a single imaginary vibrational frequency. tdx.cat The geometries of these transition states provide a snapshot of the bond-forming and bond-breaking processes.

Below are representative data tables illustrating the types of information gleaned from such computational studies.

Table 1: Calculated Relative Energies for a Proposed Reaction Pathway

This table showcases the relative electronic energies (E_rel) and Gibbs free energies (G_rel) for stationary points along a hypothetical reaction coordinate, similar to what is found in studies of complex cycloadditions. acs.org The energies are typically reported in kcal/mol relative to the starting reactant.

| Stationary Point | Description | E_rel (kcal/mol) | G_rel (kcal/mol) at 220 °C |

| Reactant | Initial C₂-symmetric conformer | 0.0 | 0.0 |

| TS1 | Transition state for conformational change | +5.2 | +5.5 |

| Intermediate 1 | Higher-energy Cₛ-symmetric conformer | +4.8 | +5.0 |

| TS2 | Transition state for [4+2] cycloaddition | +38.5 | +39.0 |

| Intermediate 2 | Dearomatized cycloaddition product | +15.7 | +16.2 |

| TS3 | Transition state for H₂ elimination | +45.1 | +44.8 |

| Product | Final aromatized product | -25.3 | -26.0 |

Note: Data are hypothetical and for illustrative purposes, based on computational studies of analogous systems. acs.org The choice of DFT functional (e.g., ωB97X-D) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate results. acs.org

Table 2: Key Geometric Parameters of a Calculated Transition State (TS2)

This table provides examples of critical bond distances in a calculated transition state for a cycloaddition reaction, indicating the extent of bond formation.

| Parameter | Description | Bond Distance (Å) |

| C1-C6 | Forming C-C sigma bond | 2.25 |

| C4-C5 | Forming C-C sigma bond | 2.28 |

| C2-C3 | Reacting pi bond (diene) | 1.38 |

| C5-C6 | Reacting pi bond (dienophile) | 1.35 |

Note: Data are hypothetical and for illustrative purposes.

Furthermore, computational studies can predict product ratios in reactions where multiple pathways are competitive by comparing the activation energies of the respective rate-determining transition states. pitt.edu For instance, in reactions involving dearomative cycloadditions, computational analysis of the transition states leading to different products is essential for predicting selectivity. pitt.edu Natural Bond Orbital (NBO) analysis is another computational tool employed to understand charge distribution and orbital interactions throughout the reaction mechanism.

Derivatives and Structural Modifications of 4h Diindeno 7,1 Cd

Functionalization Strategies for Tuning Electronic and Steric Properties

The electronic and steric properties of the 4H-diindeno[7,1-cd] framework can be precisely controlled through various functionalization strategies. The introduction of electron-donating or electron-withdrawing groups, as well as the incorporation of bulky substituents, allows for the modulation of key characteristics like the HOMO-LUMO gap, charge transport capabilities, and molecular packing. acs.orgrsc.orgrsc.org

One common approach involves the substitution at the peripheral positions of the diindeno core. For instance, the introduction of phenylethynyl substituents can extend the π-conjugation of the system. researchgate.net This extension can lead to a decrease in the LUMO level, effectively tuning the material's electron-accepting properties. researchgate.net Furthermore, the incorporation of bulky groups, such as tert-butyl or mesityl groups, can be used to control the intermolecular interactions and solid-state packing, which are crucial for applications in organic electronics. researchgate.netresearchgate.net These bulky groups can prevent close π-π stacking, leading to materials with different charge transport characteristics. researchgate.net

Theoretical studies, often employing density functional theory (DFT), play a significant role in predicting how different functional groups will impact the electronic structure. rsc.org These calculations help in the rational design of new derivatives with desired properties. For example, DFT can be used to estimate the HOMO and LUMO energy levels, the band gap, and the charge transfer integrals between adjacent molecules in a crystal lattice. rsc.org

Synthesis and Research on Heteroatom-Containing Analogues (e.g., Diindeno[7,1-cd:1',7'-ef]phosphocin)

The introduction of heteroatoms into the this compound] framework is a powerful strategy to manipulate its electronic structure and properties. researchgate.net Replacing carbon atoms with elements like phosphorus, nitrogen, boron, or sulfur can significantly alter the frontier molecular orbitals, leading to novel optical and electronic behaviors. acs.orgresearchgate.netcapes.gov.br

A notable example is the synthesis of Diindeno[7,1-cd:1',7'-ef]phosphocin derivatives. These compounds feature a phosphorus atom integrated into a seven-membered ring fused to the diindeno core. Chiral versions of these phosphine-containing molecules, such as (11aR)-(+)-5,6,10,11,12,13-Hexahydro-5-phenyl-4H-diindeno[7,1-cd:1',7'-ef]phosphocin, have been developed and utilized as ligands in asymmetric catalysis. benchchem.comechemi.com The rigid and sterically defined environment provided by the diindeno-phosphocin backbone can lead to high enantioselectivity in chemical reactions. benchchem.com The synthesis of these compounds often involves multi-step procedures, including chiral resolution or asymmetric synthesis to obtain the desired enantiomer. benchchem.com

Beyond phosphorus, other heteroatoms have been incorporated. Nitrogen-containing analogues have been synthesized, sometimes through photocyclization reactions of precursor molecules. acs.org The resulting compounds can exhibit either electron-donating or electron-accepting characteristics depending on the nature of the nitrogen-containing ring system, which in turn influences their self-assembly behavior. acs.org Boron-containing diindeno derivatives have also been explored, creating Lewis acidic materials with unique electronic and magnetic properties. capes.gov.br The incorporation of sulfur has led to the development of thiophene-fused systems, which can self-assemble into one-dimensional nanowires. acs.org

| Heteroatom | Example Compound Class | Key Properties/Applications | References |

| Phosphorus | Diindeno[7,1-cd:1',7'-ef]phosphocins | Chiral ligands for asymmetric catalysis | benchchem.comechemi.com |

| Nitrogen | Imidazole and triazole-fused diindenos | Tunable electron-donating/accepting character, self-assembly | acs.org |

| Boron | Dioxa-bridged triphenylborane (B1294497) diindenos | Lewis acidity, open-shell diradical character | capes.gov.br |

| Sulfur | Thiophene-fused diindenos | Self-assembly into nanowires | acs.org |

Expansion of the this compound] Core to Extended Conjugated Systems

Extending the π-conjugated system of the this compound] core is a key strategy for developing materials with tailored optoelectronic properties for applications in organic electronics. rsc.orgchemrxiv.org This expansion can be achieved by fusing additional aromatic rings to the parent structure, leading to larger polycyclic aromatic hydrocarbons (PAHs) with narrower HOMO-LUMO gaps and altered charge transport characteristics. rsc.orgnih.gov

One approach to creating these extended systems is through the synthesis of diindeno-fused acenes and perylenes. rsc.org For example, Diindeno[1,2-b:2',1'-n]perylene has been synthesized and investigated for its electronic and charge transport properties. rsc.org This molecule exhibits a closed-shell quinoidal structure with a low band gap of 1.35 eV and has shown hole mobility in field-effect transistors. rsc.org The extension of the π-system in such molecules can sometimes lead to the emergence of open-shell diradical character in the ground state, a property that is of fundamental interest and has potential applications in spintronics. rsc.orgnih.gov

The synthesis of these larger, complex structures often requires multi-step synthetic sequences. rsc.org These can include reactions like palladium-catalyzed cross-coupling reactions to build the carbon framework, followed by cyclization reactions, such as the Scholl reaction, to create the final fused aromatic system. acs.orgresearchgate.net The choice of synthetic route and the specific reaction conditions are critical in achieving the desired extended structure in good yield.

Polymerization and Oligomerization of Diindeno-Derived Monomers

The incorporation of diindeno-based units into polymers and oligomers is a promising avenue for creating new functional materials. nycu.edu.tw Polymerization allows for the combination of the desirable electronic and optical properties of the diindeno core with the processability and film-forming capabilities of macromolecules. nycu.edu.twsigmaaldrich.com

Diindeno-derived monomers can be designed with reactive functional groups that enable their participation in various polymerization reactions. nycu.edu.tw For example, brominated diindeno derivatives can be used in Stille polymerization, a palladium-catalyzed cross-coupling reaction, to form conjugated polymers. nycu.edu.tw In one study, a diindeno[1,2-b:2',1'-d]thiophene monomer was synthesized and subsequently polymerized with other aromatic units, such as benzothiadiazole, to create donor-acceptor copolymers. nycu.edu.tw

The properties of the resulting polymers, such as their molecular weight, polydispersity, and thermal stability, can be controlled by the polymerization conditions. nycu.edu.tw The electronic properties of these polymers, including their HOMO and LUMO energy levels, can be tuned by the choice of the comonomer. nycu.edu.tw This allows for the design of materials with specific energy levels suitable for applications in organic photovoltaics and organic field-effect transistors. nycu.edu.tw

Oligomerization, the formation of shorter, well-defined chains, is another strategy to create materials based on diindeno units. These oligomers can serve as model compounds for understanding the properties of the corresponding polymers and can also have applications in their own right.

The characterization of these polymers and oligomers involves a range of techniques, including nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, gel permeation chromatography (GPC) to determine molecular weights, and thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability. nycu.edu.tw

| Polymerization Type | Monomer Example | Resulting Polymer/Oligomer | Key Features | Reference |

| Stille Polymerization | Dibrominated diindeno[1,2-b:2',1'-d]thiophene | Donor-acceptor conjugated copolymers | Tunable electronic properties for organic electronics | nycu.edu.tw |

| Step-Growth Polymerization | Di-functionalized diindeno derivatives | Polyesters, Polyamides | Combines properties of diindeno core with polymer backbone | rsc.org |

| Ring-Opening Metathesis Polymerization | Cyclic diindeno-containing monomers | Functional polymers | Controlled polymer architecture | rsc.org |

Host-Guest Chemistry and Supramolecular Architectures Incorporating Diindeno Units

The rigid and well-defined structure of the this compound] core and its derivatives makes them attractive building blocks for the construction of supramolecular architectures and for use in host-guest chemistry. dntb.gov.uawikipedia.org Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to form larger, organized structures. wikipedia.orgusf.edu

Diindeno-containing molecules can be designed to act as "hosts" that can encapsulate smaller "guest" molecules. wikipedia.org This molecular recognition is often highly selective, depending on the size, shape, and chemical nature of the host's cavity and the guest molecule. wikipedia.org For example, larger, cage-like structures incorporating diindeno units have been synthesized. dntb.gov.ua These metallo-organic helicates, formed by the coordination of diindeno-based ligands to metal ions, possess internal cavities that can potentially bind guest molecules. dntb.gov.ua

Furthermore, the planar and aromatic nature of the diindeno core promotes its participation in π-π stacking interactions, which is a key driving force for the self-assembly of many organic molecules into well-ordered structures like nanofibers and columnar liquid crystals. rsc.orgacs.org By modifying the periphery of the diindeno unit with functional groups capable of forming other non-covalent interactions, such as hydrogen bonds, more complex and hierarchical supramolecular structures can be created. acs.org

The study of these host-guest systems and supramolecular assemblies often involves techniques like X-ray crystallography to determine the precise three-dimensional structure of the complex, and various spectroscopic methods to probe the interactions between the host and guest in solution. researchgate.net The development of supramolecular architectures based on diindeno units is a growing area of research with potential applications in areas such as sensing, catalysis, and materials science. rsc.org

Applications in Advanced Materials and Catalysis Research

Catalysis and Asymmetric Synthesis

The rigid and sterically defined framework of 4H-diindeno[7,1-cd] has been instrumental in the design of novel chiral catalysts for asymmetric reactions, enabling the synthesis of enantiomerically enriched molecules.

Chiral this compound]phosphocin Derivatives as Organocatalysts

Chiral phosphine (B1218219) derivatives of this compound], specifically those incorporating a phosphocin ring, have emerged as powerful organocatalysts in asymmetric synthesis. benchchem.com A notable example is (11aR)-(+)-5,6,10,11,12,13-Hexahydro-5-phenyl-4H-diindeno[7,1-cd:1',7'-ef]phosphocin, often referred to as (R)-SITCP. benchchem.com This catalyst possesses a unique bicyclic structure with fused indenyl and phosphocin rings, creating a rigid and sterically demanding chiral environment. benchchem.com This structural feature is crucial for inducing high levels of enantioselectivity in a variety of chemical transformations. benchchem.com

The synthesis of these chiral phosphocins can be achieved through methods like chiral resolution or, more efficiently, via asymmetric catalysis. benchchem.com Asymmetric synthesis routes utilizing chiral catalysts can yield high enantiomeric excess (ee), often exceeding 90%. benchchem.com The efficacy of these catalysts stems from their ability to act as nucleophilic organocatalysts, participating in reactions such as cycloadditions and substitutions. benchchem.com

Applications in Enantioselective Cycloadditions and Annulations

Chiral this compound]phosphocin derivatives have demonstrated significant success in promoting enantioselective cycloaddition and annulation reactions. These reactions are fundamental in organic synthesis for the construction of complex cyclic molecules.

For instance, (R)-SITCP has been effectively employed in asymmetric [3+2] cycloadditions. benchchem.com A specific application involves the spirocyclization of allenoates with azlactones, which yields products with greater than 90% enantiomeric excess. benchchem.com These catalysts have also proven valuable in formal [4+2] cycloadditions, leading to the formation of enantioenriched cyclic compounds with high yields and selectivity. benchchem.com Furthermore, their utility extends to enantioselective [6+1] annulations for the synthesis of seven-membered heterocycles. benchchem.com

The high degree of stereocontrol in these reactions is attributed to the catalyst's ability to stabilize transition states through P⁺…Oδ⁻ interactions while minimizing steric clashes between its bulky aromatic substituents and the reacting substrates. benchchem.com

Role in C-C and C-N Cross-Coupling Reactions

The application of chiral ligands based on the this compound] framework extends to transition metal-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While the search results specifically highlight the use of (S)-SITCP, a derivative of this compound]phosphocin, in a copper-catalyzed enantioselective C-N cross-coupling reaction under visible light irradiation, the underlying principles suggest broader applicability. nih.gov

In this specific example, the chiral ligand is proposed to form a catalytically active intermediate metal complex. nih.gov The reaction between an amine and an alkyl halide is suggested to proceed through an inner-sphere pathway, with the chiral environment of the ligand dictating the stereochemical outcome. nih.gov The use of such ligands in photoredox catalysis prevents a racemic background reaction and ensures the formation of the desired enantiomer in good yield and optical purity. nih.gov The general principles of ligand design for cross-coupling reactions suggest that the steric and electronic properties of this compound] based phosphines can be tuned to influence the efficiency and selectivity of various C-C and C-N bond-forming transformations.

Organic Electronics and Optoelectronics

The extended π-conjugated system inherent in the this compound] core makes it a promising candidate for applications in organic electronics and optoelectronics. These materials are explored for their ability to transport charge carriers, a fundamental property for electronic devices.

Organic Semiconductors and Charge Transport Materials

Derivatives of this compound] are being investigated as organic semiconductors. The basic requirement for semiconductivity in organic molecules is an extended conjugated π-electron system, which allows for the delocalization of electrons and can lead to a sufficiently small HOMO-LUMO gap. beilstein-journals.org Fusing aromatic rings, as seen in the diindeno structure, creates planar molecules that facilitate π-conjugation. beilstein-journals.org

For example, a novel π-conjugated molecule, EtH-T-DI-DTT, which incorporates a diindenone-dithieno[3,2-b:2',3'-d]thiophene unit, has been synthesized and characterized. beilstein-journals.orgresearchgate.net This material exhibits an optical gap of 1.94 eV in solution and 1.77 eV in thin films. beilstein-journals.orgresearchgate.net Cyclic voltammetry measurements estimated an ionization energy of 5.5 eV and an electron affinity of 3.3 eV. beilstein-journals.orgresearchgate.net The charge transport in these materials is often described by a hopping mechanism, where charge carriers (polarons) move between adjacent molecules. umich.eduresearchgate.net The efficiency of this process is highly dependent on intermolecular interactions, such as π-π stacking. beilstein-journals.org

Another class of related materials, diindenothienothiophene derivatives (DITTs), which possess an extended as-indacene (B1234498) core, have also been synthesized. rsc.org These molecules show low energy band gaps and high electron affinities, with some exhibiting ambipolar behavior in organic field-effect transistors (OFETs). rsc.org The molecular packing and the degree of π-conjugation, which can be influenced by attaching different functional groups, are critical factors in determining the charge transport properties. beilstein-journals.orgnih.gov

Role in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Diindeno-fused polycyclic aromatic hydrocarbons are promising organic semiconductors for optoelectronic devices due to their inherent luminescent properties and charge-transport capabilities. wikipedia.org Derivatives of diindenoperylene, in particular, have been successfully integrated into OLEDs as highly efficient emitters. wikipedia.orgossila.com

A prominent example is 5,10,15,20-Tetraphenylbisbenz wikipedia.orgnih.govindeno[1,2,3-cd:1′,2′,3′-lm]perylene, commonly known as DBP. ossila.comchemicalbook.com This compound is a high-performance red fluorescent dye favored in OLED manufacturing for its high photoluminescence quantum yield (ΦPL) and desirable narrowband emission, which contributes to excellent color purity. researchgate.net DBP can be employed as a red dopant in an emissive layer or as a distinct electron-donating layer (EDL) in specialized devices like photovoltaic light-emitting diodes. ossila.comresearchgate.net Its utility has been demonstrated in creating high-efficiency white OLEDs (WOLEDs), where it serves as the red-emitting component in combination with blue and green emitters. acs.org

Another related compound, Diindeno[1,2,3-cd:1',2',3'-lm]perylene (DIP), is noted for its characteristic 'perylene-type' optical emission in the visible spectrum, making it a viable material for the emissive layer in OLEDs. wikipedia.org The performance of these materials is rooted in their stable molecular structure and efficiently conjugated π-electron system, which facilitates bright and stable light emission upon electrical excitation.

Table 1: Photophysical Properties of Selected Diindeno-Fused Luminescent Materials

| Compound Name | Abbreviation | CAS Number | Absorption (λmax) | Emission (λem) | HOMO Level | LUMO Level |

| 5,10,15,20-Tetraphenylbisbenz wikipedia.orgnih.govindeno[1,2,3-cd:1′,2′,3′-lm]perylene | DBP | 175606-05-0 | 333 nm (in THF) | 610 nm (in THF) | 5.5 eV | 3.5 eV |

| Diindeno[1,2,3-cd:1',2',3'-lm]perylene | DIP | 188-94-3 | Not specified | Visible | Not specified | Not specified |

Data sourced from references wikipedia.orgossila.com.

Supramolecular Materials and Assemblies with Tunable Properties

Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions. rsc.org Polycyclic aromatic hydrocarbons, including diindeno-fused systems, are excellent candidates for creating such materials due to favorable π-facial interactions that drive their assembly. nih.gov The shape, size, and electronic properties of the molecular building blocks can be precisely engineered to control the final architecture and function of the supramolecular assembly.

The planarity or curvature of the diindeno-fused core is a critical factor in directing self-assembly. For instance, the planar molecule Diindeno[1,2,3-cd:1',2',3'-lm]perylene (DIP) exhibits well-ordered molecular packing in thin films, a property crucial for performance in electronic devices. wikipedia.org The structure of these thin films, and thus their material properties, can be tuned by controlling deposition conditions like substrate temperature. wikipedia.org

In contrast, introducing curvature into the molecular framework creates "buckybowls," which have unique host-guest chemistry potential. researchgate.net Diindeno-fused corannulene (B50411) derivatives are examples of such curved systems. researchgate.netresearchgate.net Their concave and convex faces provide distinct environments for interacting with other molecules, making them ideal receptors for fullerenes and enabling the construction of complex, functional supramolecular materials for optoelectronics. researchgate.net Furthermore, doping the PAH framework with heteroatoms like nitrogen is another strategy to fine-tune the electronic and structural properties, enhancing their utility in supramolecular and materials science. rsc.org

Advanced Chemical Sensors (excluding biological/medical applications)

The development of advanced chemical sensors relies on materials that can signal the presence of a specific analyte through a measurable change, such as a variation in color or fluorescence. The extended π-systems of diindeno-fused aromatics make them highly sensitive to their local environment, positioning them as promising candidates for sensor applications.

While direct sensor applications of the parent this compound] compound are not widely documented, the closely related and structurally similar perylene (B46583) diimide (PDI) family is extensively used in high-performance chemosensors. mdpi.commdpi.com PDI-based sensors leverage the compound's strong visible-light absorption, high fluorescence quantum yields, and excellent stability. mdpi.com The sensing mechanism often relies on photoinduced electron transfer (PET) between an analyte-recognition site and the perylene core. mdpi.comresearchgate.net Binding of an analyte modulates the efficiency of PET, causing a distinct change in the fluorescence intensity ("on/off" switching) or color. mdpi.com

This principle has been used to design PDI-based sensors for a wide array of non-biological analytes, including:

Heavy Metal Ions: Sensors for detecting environmental pollutants such as Hg²⁺ and Fe²⁺ have been developed, which show a colorimetric or fluorescent response upon ion binding. mdpi.comrsc.org

Poisonous Organic Compounds: PDI derivatives have been engineered to detect hazardous organic substances like amines and nitroaromatics through fluorescence quenching. mdpi.comresearchgate.net

Gas-Phase Analytes: Solid-state sensors using PDI aggregates have shown the ability to detect vapors. mdpi.com

The demonstrated success of the perylene core in chemical sensing suggests a strong potential for diindeno-fused perylene derivatives in this field. The fusion of indeno-rings expands the π-system, which could be exploited to tune the sensor's optical properties and enhance its sensitivity and selectivity toward specific target analytes. qu.edu.iq

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

| DBP | 5,10,15,20-Tetraphenylbisbenz wikipedia.orgnih.govindeno[1,2,3-cd:1′,2′,3′-lm]perylene |

| DIP | Diindeno[1,2,3-cd:1',2',3'-lm]perylene |

| PDI | Perylene Diimide (Perylene tetracarboxylic diimide) |

| Corannulene | Corannulene |

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The construction of complex, polycyclic heterocyclic frameworks like 4H-Diindeno[7,1-cd]pyran-4-one, 9,10-dihydro- presents a considerable synthetic challenge. Future research will undoubtedly prioritize the development of new synthetic methodologies that are not only efficient but also highly selective.

A promising avenue is the use of multi-component reactions (MCRs), which allow the assembly of complex products from simple starting materials in a single step. For instance, methodologies used to create spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-triones from 1,3-indandione (B147059), isatins, and amines could be adapted for the synthesis of the diindenopyranone core. tandfonline.comresearchgate.net The use of 1,3-indandione as a versatile precursor in microwave-assisted synthesis has proven effective for a variety of annulated systems and could be explored here. tandfonline.com

Furthermore, the exploration of novel catalytic systems will be crucial. Heterogeneous catalysts, such as zinc-based metal-organic frameworks (MOFs), have demonstrated high efficacy in the solvent-free synthesis of related diindeno-fused pyridines. tandfonline.comresearchgate.net These catalysts offer advantages like high yields, mild reaction conditions, and reusability, aligning with the principles of green chemistry. Similarly, nano-ordered catalysts could provide enhanced reactivity and selectivity in constructing the target framework. tandfonline.com

Exploration of Undiscovered Reactivity Patterns and Mechanism Elucidations

The this compound]pyran-4-one, 9,10-dihydro- scaffold possesses multiple reactive sites, suggesting a rich and largely unexplored reaction chemistry. Future work should focus on systematically investigating its reactivity to unlock new synthetic transformations. Key areas of interest include:

Reactions at the Pyranone Core: The pyran-4-one ring is a versatile functional group. iosrjournals.orgresearchgate.net Research could explore reactions such as electrophilic substitution, nucleophilic addition to the carbonyl group, and ring-opening reactions to generate novel functionalized derivatives.

Reactivity of the Indenone Moieties: The dihydroindeno portions contain active methylene (B1212753) groups that could be functionalized through various C-H activation strategies. nih.gov

Cycloaddition Reactions: 2-Pyrones are known to participate in Diels-Alder reactions, serving as a valuable tool for building molecular complexity. nih.gov Investigating whether the diindenopyranone system can undergo similar cycloadditions could lead to novel polycyclic architectures.

Electronic Character: Studies on diindeno-fused anthracenes and corannulenes have revealed that some possess an open-shell singlet biradical character, leading to unique electronic and magnetic properties. researchgate.netresearchgate.net A key research direction will be to elucidate the fundamental electronic structure of the this compound]pyran-4-one core and determine if it exhibits similar non-traditional aromaticity or biradicaloid features.

Rational Design of Next-Generation this compound] Analogues for Specific Material Properties

The rational design of analogues through targeted functionalization is a critical step toward tailoring the properties of the this compound]pyran-4-one framework for specific applications.

For biological applications , derivatization could yield compounds with therapeutic potential. Pyranone derivatives have been investigated for a wide range of bioactivities, including as anticancer, antimicrobial, and antioxidant agents. iosrjournals.orgontosight.ainih.gov For example, kojic acid, a simple pyranone, and its derivatives are known inhibitors of tyrosinase, leading to their use in skin-lightening cosmetic preparations. google.com Future work could involve synthesizing a library of this compound]pyran-4-one analogues and screening them for various biological activities.